molecular formula C14H15N5OS B5852674 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine

货号 B5852674
分子量: 301.37 g/mol
InChI 键: NBRQJPAXNRVEIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine, also known as LJI308, is a novel small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.

作用机制

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine works by inhibiting the activity of a protein called leucine-rich repeat kinase 2 (LRRK2). LRRK2 plays a role in the regulation of cell growth and division, and its overactivity has been linked to the development of cancer. By inhibiting LRRK2, 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine prevents the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine has been shown to have minimal toxicity in normal cells, indicating its selectivity for cancer cells. In addition, 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine has been found to induce apoptosis (programmed cell death) in cancer cells, further demonstrating its potential as a cancer treatment.

实验室实验的优点和局限性

One of the major advantages of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. However, one limitation of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine is its solubility, which can affect its efficacy in experiments. Researchers have developed various formulations to improve the solubility of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine, but further optimization is needed.

未来方向

There are several future directions for the development of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine as a cancer treatment. One potential direction is the combination of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine with other cancer therapies to enhance its efficacy. Another direction is the development of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine analogs with improved solubility and potency. Furthermore, studies are needed to investigate the potential of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine as a treatment for other diseases, such as Parkinson's disease, which has also been linked to the overactivity of LRRK2.
Conclusion:
In conclusion, 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine is a promising small molecule inhibitor that has shown potential as a cancer treatment. Its selectivity for cancer cells and ability to induce apoptosis make it an attractive candidate for further development. However, further studies are needed to optimize its solubility and investigate its potential for the treatment of other diseases.

合成方法

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1H-indole-2-carboxylic acid and 2-amino-4,6-dichloropyrimidine. The resulting product is then reacted with 2-bromoethyl methyl sulfide to yield 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine. The synthesis process has been optimized to ensure high yield and purity of the final product.

科学研究应用

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine has been found to be effective in inhibiting tumor growth in animal models. These promising results have led to further studies to investigate the potential of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine as a therapeutic agent for cancer.

属性

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c15-11-7-12(16)18-14(17-11)21-8-13(20)19-6-5-9-3-1-2-4-10(9)19/h1-4,7H,5-6,8H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRQJPAXNRVEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。